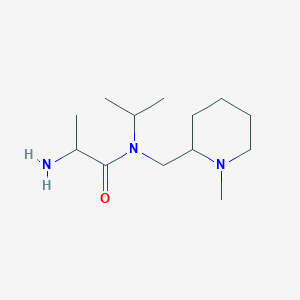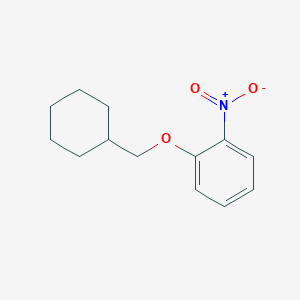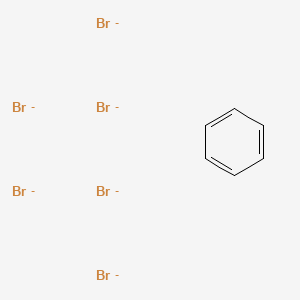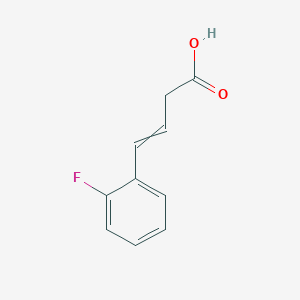
tert-Butyl ((1S,3S,4S)-3-benzyl-4-hydroxycyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a cyclopentyl ring substituted with a benzyl and a hydroxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic organic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzyl ketones, while reduction can produce benzyl alcohols .
Applications De Recherche Scientifique
tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-Butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-14-10-13(15(19)11-14)9-12-7-5-4-6-8-12/h4-8,13-15,19H,9-11H2,1-3H3,(H,18,20)/t13-,14-,15-/m0/s1 |
Clé InChI |
SUQMELJPVWLGSX-KKUMJFAQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@H](C1)O)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)

![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)

![4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14794864.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
![3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine](/img/structure/B14794876.png)

![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)

![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)


![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
